molecular formula C19H33NO3Si B12878019 ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol

((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol

Cat. No.: B12878019
M. Wt: 351.6 g/mol
InChI Key: DMXZPQCEUOUXHB-FUHWJXTLSA-N
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Description

The compound ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol is a complex organic molecule featuring a pyrrolidine ring substituted with a tert-butyldimethylsilyl group, a methoxybenzyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride, followed by the introduction of the methoxybenzyl group through a nucleophilic substitution reaction. The pyrrolidine ring is then formed via a cyclization reaction, and the final product is obtained after deprotection of the silyl group under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The methoxybenzyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used for deprotection of the silyl group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its structural features make it a potential candidate for the development of enzyme inhibitors or receptor modulators.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, while the methoxybenzyl group can engage in π-π interactions with aromatic residues in the target protein. The hydroxymethyl group can form hydrogen bonds, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-hydroxybenzyl)pyrrolidin-2-yl)methanol
  • ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methylbenzyl)pyrrolidin-2-yl)methanol
  • ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-chlorobenzyl)pyrrolidin-2-yl)methanol

Uniqueness

The unique combination of the tert-butyldimethylsilyl group, methoxybenzyl group, and hydroxymethyl group in ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol provides distinct steric and electronic properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound for scientific research.

Properties

Molecular Formula

C19H33NO3Si

Molecular Weight

351.6 g/mol

IUPAC Name

[(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C19H33NO3Si/c1-19(2,3)24(5,6)23-18-11-16(14-21)20(13-18)12-15-7-9-17(22-4)10-8-15/h7-10,16,18,21H,11-14H2,1-6H3/t16-,18+/m0/s1

InChI Key

DMXZPQCEUOUXHB-FUHWJXTLSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](N(C1)CC2=CC=C(C=C2)OC)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(N(C1)CC2=CC=C(C=C2)OC)CO

Origin of Product

United States

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